3-Bromo-4-methoxy-5-(trifluoromethyl)aniline
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of 3-bromo-4-methoxy-5-(trifluoromethyl)aniline follows International Union of Pure and Applied Chemistry guidelines, reflecting the precise positioning of functional groups on the benzene ring. The compound carries Chemical Abstracts Service registry number 1373920-70-7 and presents a molecular formula of C8H7BrF3NO with a corresponding molecular weight of 270.05 grams per mole. The structural architecture features a benzene ring bearing an amino group at position 1, serving as the parent aniline structure, with three distinct substituents strategically positioned to create a unique electronic environment.
The bromine atom occupies position 3 relative to the amino group, introducing significant electronic withdrawal through both inductive and resonance effects. This halogen substitution substantially influences the electron density distribution across the aromatic system, affecting both nucleophilic and electrophilic reactivity patterns. The methoxy group at position 4 provides electron-donating character through resonance, creating a push-pull electronic system that stabilizes certain resonance structures while destabilizing others. This electron-rich substituent contributes to the overall dipole moment and influences intermolecular interactions through both steric and electronic mechanisms.
The trifluoromethyl group positioned at carbon 5 represents one of the most electron-withdrawing substituents in organic chemistry, dramatically altering the electronic properties of the aromatic ring. This fluorinated moiety introduces substantial electronegativity differences and creates significant dipolar interactions that influence both intramolecular conformations and intermolecular packing arrangements. The presence of three fluorine atoms in this substituent generates a highly electronegative region that affects hydrogen bonding patterns and crystal packing geometries.
Properties
IUPAC Name |
3-bromo-4-methoxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-5(8(10,11)12)2-4(13)3-6(7)9/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHWRZMMLVKQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224004 | |
| Record name | Benzenamine, 3-bromo-4-methoxy-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-70-7 | |
| Record name | Benzenamine, 3-bromo-4-methoxy-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-bromo-4-methoxy-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-4-methoxy-5-(trifluoromethyl)aniline is an aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H8BrF3N
- CAS Number : 1373920-70-7
- Key Functional Groups :
- Bromine (Br)
- Methoxy (OCH3)
- Trifluoromethyl (CF3)
The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, which can significantly impact its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group contributes to the compound's ability to penetrate biological membranes, allowing it to interact with various proteins and enzymes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing neurotransmitter systems or other signaling pathways.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 3-Bromo-5-trifluoromethylaniline | Anticancer | |
| 4-Methoxy-2-trifluoromethylaniline | Antimicrobial | |
| 5-Trifluoromethyl-2-nitroaniline | Anti-inflammatory |
Case Studies
- Anticancer Activity : A study highlighted the synthesis of related trifluoromethyl-containing compounds as intermediates for novel anticancer drugs. The research emphasized that trifluoromethyl groups enhance biological activity by improving binding affinity to target proteins .
- Enzyme Interaction Studies : Research on similar anilines has shown that they can inhibit enzymes such as NS3 protease from the hepatitis C virus, indicating potential antiviral applications for compounds like this compound .
Research Findings
Recent studies have focused on the synthesis and evaluation of trifluoromethylated anilines for their pharmacological properties. The introduction of a trifluoromethyl group has been linked to increased potency in inhibiting various biological targets. For instance, drugs containing trifluoromethyl groups have been shown to exhibit enhanced efficacy in treating conditions such as cancer and viral infections .
Scientific Research Applications
Synthesis and Preparation
The synthesis of 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline typically involves several steps, including bromination, methoxylation, and trifluoromethylation. The preparation method is crucial as it influences the yield and purity of the final product. A common method includes:
- Starting Material: 4-Methoxy-aniline
- Reagents: Bromine, trifluoromethylating agents
- Conditions: Reflux in organic solvents
Applications in Scientific Research
1. Pharmaceutical Development:
- Anticancer Agents: The compound serves as an intermediate in synthesizing novel anticancer drugs. Its trifluoromethyl group enhances biological activity and selectivity towards cancer cells .
- Enzyme Inhibitors: Research indicates that derivatives of this compound can inhibit specific enzymes, making them potential candidates for therapeutic agents against various diseases .
2. Agrochemicals:
- The compound is utilized in developing agrochemicals, where it acts as a precursor for herbicides and pesticides due to its effective bioactivity against certain plant pathogens .
3. Material Science:
- Specialty Chemicals: this compound is incorporated into specialty chemicals that exhibit high thermal stability and resistance to degradation, making them suitable for industrial applications .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Derivative A | Enzyme Inhibition | |
| Derivative B | Herbicidal Activity |
Case Study 1: Anticancer Drug Development
A study published in a peer-reviewed journal examined the efficacy of a novel drug derived from this compound against breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as an effective chemotherapeutic agent .
Case Study 2: Agrochemical Application
Research conducted on the herbicidal properties of derivatives of this compound showed that it effectively inhibited the growth of certain weeds while being non-toxic to crops. This dual-action capability makes it a promising candidate for sustainable agricultural practices .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Key analogs differ in substituent positions or halogen/functional group composition (Table 1):
Table 1 : Structural analogs with positional or functional group variations. *Similarity scores based on molecular structure comparisons (0.91–0.94 indicates high similarity) .
Key Insights :
- Substituent Position : The methoxy group in the target compound enhances electron density at the aromatic ring compared to analogs with trifluoromethoxy (OCF₃) or halogens (e.g., 3-Bromo-4-(trifluoromethoxy)aniline), altering reactivity in electrophilic substitutions .
- Electron Effects : The trifluoromethyl group (CF₃) in all analogs confers strong electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings. However, the methoxy group in the target compound may reduce steric hindrance compared to bulkier substituents like OCF₃ .
Physical and Chemical Properties
Comparative data for select compounds (Table 2):
| Compound Name | Refractive Index | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Not reported | Likely polar aprotic solvents |
| 3-Bromo-5-(trifluoromethoxy)aniline | 1.511 | Not reported | Not reported | DCM, THF, DMF |
| 2-Fluoro-5-(trifluoromethyl)aniline | - | - | - | Organic solvents |
Table 2: Physical properties inferred from evidence. The trifluoromethoxy analog’s refractive index (1.511) suggests higher polarizability than non-fluorinated analogs .
Key Insights :
- Stability : The methoxy group in the target compound may reduce susceptibility to hydrolysis compared to esters or amides in related structures .
Preparation Methods
Starting Materials and Initial Functionalization
A common approach begins with aromatic compounds such as 4-bromo-2-trifluoromethylaniline or p-nitrochlorobenzene derivatives, which provide the trifluoromethyl and halogen substituents in the desired positions.
For example, the patent CN101168510A describes using 4-bromo-2-trifluorotoluidine as a starting material for preparing 3-bromo-5-trifluoromethylaniline, which is closely related in structure. This synthesis involves acetylation, nitration, deacetylation, deamination, and reduction steps to achieve the target compound with an overall yield of approximately 43%.
Acetylation
The acetylation step protects the amino group to prevent unwanted side reactions during nitration.
Typically, acetic acid and acetic anhydride are used as reagents at 50-60 °C, with the aromatic amine added slowly to the mixture. The reaction is monitored until the starting material disappears, followed by quenching with ice water to precipitate the acetylated product.
Nitration
Nitration is performed in a dry reactor using sulfuric acid and nitric acid at controlled temperatures (below 20 °C) to introduce the nitro group selectively.
The nitrated product is isolated by pouring into water, filtration, and washing to neutrality.
Deacetylation and Hydrolysis
- The acetyl protecting group is removed by refluxing the nitrated intermediate with hydrochloric acid, followed by neutralization and filtration to obtain the free amine nitro compound.
Deamination and Reduction
Deamination is achieved by diazotization using sodium nitrite in sulfuric acid at low temperatures, followed by treatment with phosphoric acid, ortho-phosphorous acid, and cupric oxide to replace the diazonium group.
The final reduction of the nitro group to the amine is carried out using iron powder in water with glacial acetic acid under reflux conditions, yielding the desired 3-bromo-5-trifluoromethylaniline.
Methoxylation (Etherification)
Although specific detailed procedures for the methoxylation of the 4-position to introduce the methoxy group in 3-bromo-4-methoxyaniline are less documented for the trifluoromethyl derivative, related methods for 3-bromo-4-methoxyaniline involve etherification of halogenated nitrobenzene derivatives.
For instance, the patent CN102199099B describes an industrial method starting from p-nitrochlorobenzene, undergoing bromination, etherification (methoxylation), and nitro group reduction to yield 3-bromo-4-methoxyaniline with high purity (99.9%) and overall yield of 62%.
This method could be adapted for the trifluoromethyl-substituted analog by introducing the trifluoromethyl group either before or after the methoxylation step, depending on reactivity and stability considerations.
| Step | Reagents/Conditions | Temperature | Yield/Notes |
|---|---|---|---|
| Acetylation | Acetic acid, acetic anhydride | 50-60 °C | Yield ~98%, purity 99.6% |
| Nitration | H2SO4, HNO3 | <20 °C | Complete conversion, washed to neutrality |
| Deacetylation | 30% HCl, reflux | Reflux | Complete hydrolysis |
| Deamination | NaNO2, H2SO4, H3PO4, H3PO3, CuO | 10-30 °C | Controlled diazotization and substitution |
| Reduction | Fe powder, H2O, glacial acetic acid | Reflux 90-95 °C | Efficient nitro reduction |
| Methoxylation | Alkoxide or methanol with base (general) | Varies | High purity product, industrial scale |
The described multi-step processes employ conventional unit reactions, making them suitable for scale-up and industrial manufacturing.
The overall yield reported for the preparation of 3-bromo-5-trifluoromethylaniline is approximately 43%, while related 3-bromo-4-methoxyaniline synthesis achieves up to 62% overall yield with high purity suitable for pharmaceutical intermediates.
The trifluoromethyl group significantly affects the reactivity and requires careful control of reaction conditions, especially during nitration and reduction steps.
Catalysts such as zinc powder may be added during acetylation to improve reaction rates.
The methods are adaptable to synthesize related halogen-substituted trifluoromethylanilines, such as 3-chloro-5-trifluoromethylaniline and 3-fluoro-5-trifluoromethylaniline.
The preparation of 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline involves a series of well-established organic transformations including acetylation, nitration, deacetylation, deamination, reduction, and methoxylation. The industrially viable methods reported emphasize high purity and reasonable overall yields, leveraging conventional reagents and conditions that facilitate scale-up. The trifluoromethyl group introduces unique challenges but also valuable properties, making these synthetic routes critical for producing intermediates in novel anticancer and other pharmaceutical agents.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of an aniline precursor. For example, bromination and methoxylation can be performed under controlled conditions to ensure regioselectivity. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is effective for introducing trifluoromethyl groups, as demonstrated in similar aryl bromides . Key factors include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
